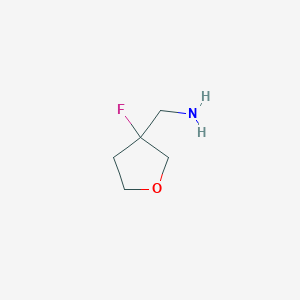
(3-Fluorooxolan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorooxolan-3-yl)methanamine is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-Fluorooxolan-3-yl)methanamine is a chemical compound notable for its potential biological activities, particularly in pharmacology. This compound features a fluorinated oxolane ring, which may influence its interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C₅H₁₁ClFNO
- Molecular Weight : Approximately 155.6 g/mol
- Structure : The presence of a fluorine atom at the 3-position of the oxolane ring enhances its lipophilicity, potentially affecting its pharmacokinetics and biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Pharmacological Effects : Compounds with similar structures often show significant interactions with neurotransmitter receptors and enzymes, suggesting that this compound could have therapeutic potential in treating neurological disorders or as antibacterial agents.
- Mechanism of Action : The specific mechanisms by which this compound exerts its effects are not fully elucidated but may involve modulation of receptor activity or inhibition of enzymatic pathways. Further studies using techniques such as molecular docking and binding assays are necessary to clarify these interactions .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(2-Fluorocyclopentyl)methanamine | Contains a fluorinated cyclic structure | Cyclopentane ring instead of oxolane |
| 1-(4-Fluorobutyl)methanamine | Aliphatic chain with fluorine substitution | Longer carbon chain |
| 1-(3-Chlorooxolan-3-yl)methanamine | Chlorinated variant | Chlorine instead of fluorine |
The presence of fluorine in this compound enhances its lipophilicity compared to chloro or aliphatic counterparts, potentially improving its biological activity and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuropharmacological Studies : Research on similar oxolane derivatives has shown promise in modulating neurotransmitter systems, indicating that this compound may have similar effects .
- Antibacterial Activity : Some analogs have demonstrated antibacterial properties, suggesting that this compound could be investigated for potential use as an antibacterial agent .
Properties
IUPAC Name |
(3-fluorooxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPALTVKWFDQXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














